molecular formula C18H16N2 B14271231 4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl CAS No. 173206-51-4

4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl

Katalognummer: B14271231
CAS-Nummer: 173206-51-4
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: CCERNTLXMJNPCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H16N2 It is a derivative of biphenyl, where the biphenyl core is substituted with isocyano groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:

    Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-1,1’-biphenyl.

    Functional Group Introduction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The isocyano groups can participate in nucleophilic substitution reactions.

    Coordination Chemistry: The isocyano groups can coordinate with metal centers, forming metal complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Coordination Chemistry: Metal salts such as palladium or platinum complexes are often used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include substituted biphenyl derivatives.

    Metal Complexes: Coordination with metals can lead to the formation of various metal-organic frameworks or complexes.

Wissenschaftliche Forschungsanwendungen

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:

    Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Electronics: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl primarily involves its ability to coordinate with metal centers. The isocyano groups act as ligands, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the isocyano groups, making it less reactive in coordination chemistry.

    4,4’-Diisocyano-1,1’-biphenyl: Similar structure but without the methyl groups, which can affect its steric and electronic properties.

Uniqueness

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of both isocyano and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in materials science and catalysis.

Eigenschaften

CAS-Nummer

173206-51-4

Molekularformel

C18H16N2

Molekulargewicht

260.3 g/mol

IUPAC-Name

2-isocyano-5-(4-isocyano-3,5-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C18H16N2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-4H3

InChI-Schlüssel

CCERNTLXMJNPCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1[N+]#[C-])C)C2=CC(=C(C(=C2)C)[N+]#[C-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.